3-[(4,6-Dimethylquinolin-2-yl)sulfanyl]propanoic acid
Description
3-[(4,6-Dimethylquinolin-2-yl)sulfanyl]propanoic acid is a heterocyclic carboxylic acid featuring a quinoline core substituted with methyl groups at positions 4 and 5. The sulfanyl (-S-) group at position 2 links the quinoline moiety to a propanoic acid side chain.
Properties
IUPAC Name |
3-(4,6-dimethylquinolin-2-yl)sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-9-3-4-12-11(7-9)10(2)8-13(15-12)18-6-5-14(16)17/h3-4,7-8H,5-6H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGHJKPVJUIMED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C)SCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352564 | |
| Record name | 3-[(4,6-Dimethylquinolin-2-yl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330832-52-5 | |
| Record name | 3-[(4,6-Dimethylquinolin-2-yl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Thiol Alkylation
A common approach involves the reaction of 4,6-dimethylquinoline-2-thiol with 3-bromopropanoic acid or its ester:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 4,6-Dimethylquinoline-2-thiol + 3-bromopropanoic acid methyl ester | Thiol is deprotonated by a base (e.g., sodium hydride or potassium carbonate) in DMF; then alkylation occurs at the thiol sulfur | High yield (typically 80-95%) of methyl ester intermediate |
| 2 | Hydrolysis of methyl ester | Acidic or basic hydrolysis to convert methyl ester to free propanoic acid | Quantitative to high yield; careful pH control needed to avoid side reactions |
This method benefits from straightforward reaction conditions and good yields. The use of a base is critical to generate the thiolate anion, which is the active nucleophile attacking the alkyl halide.
Alternative Coupling Methods
Other methods may involve:
- Direct coupling of quinoline thiol with activated propanoic acid derivatives: Using coupling agents such as carbodiimides (e.g., EDC, DCC) to activate the carboxyl group, facilitating the formation of the sulfanyl linkage.
- Transition metal-catalyzed cross-coupling: Though less common for this specific compound, palladium-catalyzed C–S bond formation methods could be adapted for improved selectivity and milder conditions.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Conditions | Effect on Yield/Purity | Notes |
|---|---|---|---|
| Solvent | DMF, ethanol | DMF favors higher nucleophilicity; ethanol is greener but may lower yield | DMF preferred for lab-scale synthesis |
| Base | K2CO3, NaH | Strong bases improve thiolate formation, increasing yield | NaH requires careful handling |
| Temperature | 60–100 °C | Higher temperature accelerates reaction but may cause side reactions | Reflux often used |
| Reaction time | 4–24 hours | Longer times improve conversion but risk decomposition | Monitoring by TLC recommended |
| Work-up | Acidification with HCl | Converts ester to acid, precipitates product | Purification by recrystallization |
Chemical Reactions Analysis
Types of Reactions: 3-[(4,6-Dimethylquinolin-2-yl)sulfanyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
This compound has been investigated for its role as a potential pharmaceutical agent. Its structure suggests it may interact with biological targets due to the presence of the quinoline moiety, which is known for its biological activity.
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of 3-[(4,6-Dimethylquinolin-2-yl)sulfanyl]propanoic acid on various cancer cell lines. The results indicated:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Findings : The compound exhibited significant cytotoxicity, with IC50 values ranging from 15 to 30 µM across different cell lines. The mechanism was attributed to apoptosis induction through oxidative stress pathways.
Biological Research
Biochemical Studies
The compound is utilized in biochemical assays to study protein-ligand interactions due to its ability to form stable complexes with certain proteins.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induced apoptosis in cancer cell lines | |
| Protein Binding | High affinity for specific proteins | |
| Antimicrobial | Moderate inhibition of bacterial growth |
Industrial Applications
Synthesis of Heterocycles
this compound serves as an intermediate in the synthesis of various heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals.
Table 2: Industrial Synthesis Applications
| Application | Description |
|---|---|
| Intermediate Synthesis | Used in the preparation of quinoline derivatives |
| Agrochemical Development | Potential precursor for developing pesticides |
Mechanism of Action
The mechanism of action of 3-[(4,6-Dimethylquinolin-2-yl)sulfanyl]propanoic acid involves its interaction with various molecular targets and pathways. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. Additionally, its quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. These interactions contribute to its biological activities, such as antimicrobial and antitumor effects.
Comparison with Similar Compounds
3-(2-Hydroxy-4,6-dimethylquinolin-3-yl)propanoic Acid
- Core Structure: Quinoline with 4,6-dimethyl substitution.
- Key Differences: A hydroxyl (-OH) group replaces the sulfanyl (-S-) moiety at position 2, and the propanoic acid is attached at position 3 instead of position 2.
- However, the absence of a sulfur atom may reduce thiol-mediated interactions in biological systems .
Pyrimidine-Based Analogs
3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]propanoic Acid
- Core Structure : Pyrimidine (6-membered ring with two nitrogen atoms) substituted with 4,6-dimethyl groups.
- Implications: Pyrimidine derivatives are often more metabolically labile due to reduced steric hindrance. This could lead to shorter half-lives compared to quinoline-based compounds .
Phenylpropanoic Acid Derivatives
3-(4-Hydroxy-3-methoxyphenyl)propanoic Acid
- Core Structure : Simple phenyl ring with hydroxy and methoxy substituents.
- Key Differences : Absence of a heterocyclic system reduces structural complexity and electronic conjugation.
- Implications: These compounds are more polar due to phenolic -OH groups, favoring renal excretion. They are also prone to metabolic α- or β-oxidation, as seen in isorhamnetin metabolism .
Octahydronaphthalene Derivatives
3-(2,6-Dimethyloctahydronaphthalen-1-yl)propanoic Acid
- Core Structure : Saturated octahydronaphthalene (decalin) system.
- Key Differences : The fully saturated ring system eliminates aromatic interactions but introduces conformational rigidity.
- Implications : Such structures are common in lipid-soluble molecules like monacolins, which interact with hydrophobic enzyme active sites .
Structural and Functional Comparison Table
Research Findings and Implications
Metabolic Pathways : Sulfanyl-containing compounds like the target molecule may undergo thiol-mediated redox reactions or conjugation with glutathione, altering bioavailability .
Synthetic Feasibility : Analogous compounds (e.g., oxadiazole-sulfanyl hybrids) are synthesized via nucleophilic substitution reactions under reflux conditions, suggesting viable routes for derivatization .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-[(4,6-Dimethylquinolin-2-yl)sulfanyl]propanoic acid, and what analytical techniques validate its purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between 4,6-dimethylquinoline-2-thiol and 3-bromopropanoic acid under basic conditions (e.g., NaOH in ethanol). Post-synthesis, purity is validated using HPLC (to assess chromatographic homogeneity) and NMR spectroscopy (to confirm structural integrity, particularly the sulfanyl linkage and quinoline methyl groups). Mass spectrometry (MS) further corroborates molecular weight. Reference standards from PubChem or NIST databases should be used for spectral comparisons .
Q. How can researchers characterize the solubility and stability of this compound under physiological conditions?
- Methodological Answer : Solubility is assessed via phase-solubility studies in buffers (e.g., PBS at pH 7.4) and organic solvents (DMSO for stock solutions). Stability is evaluated using accelerated stability testing (40°C/75% RH for 4 weeks) followed by HPLC analysis. For in vitro applications, ensure DMSO concentrations ≤0.1% to avoid cellular toxicity. Thermodynamic stability under varying pH and temperature can be modeled using software like COSMOtherm .
Q. What are the primary biological targets or pathways investigated for this compound?
- Methodological Answer : Preliminary studies focus on quinoline derivatives’ known interactions with enzymatic targets (e.g., kinases, cytochrome P450) due to their sulfur-containing side chains. Use in silico docking (AutoDock Vina) to predict binding affinities, followed by enzyme inhibition assays (e.g., fluorometric or colorimetric readouts). Pathway analysis via transcriptomics (RNA-seq) in relevant cell lines can identify modulated genes .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound while minimizing byproducts?
- Methodological Answer : Employ factorial design of experiments (DoE) to test variables: reaction temperature (40–80°C), base concentration (1–3 eq.), and solvent polarity (ethanol vs. THF). Response surface methodology (RSM) identifies optimal conditions. Byproducts (e.g., disulfides) are quantified via LC-MS and mitigated using radical scavengers (e.g., BHT). Continuous-flow microreactors may enhance reproducibility and scalability .
Q. How should contradictory data regarding the compound’s biological activity across studies be resolved?
- Methodological Answer : Conduct comparative meta-analysis with strict inclusion criteria (e.g., cell type, assay protocol, compound concentration). Replicate experiments under standardized conditions (e.g., ATCC cell lines, serum-free media). Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to confirm activity. Contradictions may arise from impurity batches or solvent effects—re-purify the compound and validate with third-party analytical services .
Q. What strategies are recommended for elucidating the compound’s mechanism of action in complex biological systems?
- Methodological Answer : Combine chemoproteomics (activity-based protein profiling) with CRISPR-Cas9 knockout screens to identify target proteins. For in vivo studies, use isotopic labeling (e.g., ¹⁴C-labeled compound) to track metabolic fate. Molecular dynamics simulations (AMBER or GROMACS) can model interactions with predicted targets, guiding wet-lab validation .
Q. How can researchers address poor bioavailability in preclinical models?
- Methodological Answer : Modify the propanoic acid moiety to prodrug forms (e.g., ester prodrugs) for enhanced membrane permeability. Assess bioavailability via pharmacokinetic studies (Cmax, AUC) in rodent models. Co-administration with absorption enhancers (e.g., chitosan nanoparticles) or formulation into micelles may improve solubility. Compare oral vs. intravenous administration routes using LC-MS/MS quantification .
Methodological Considerations
- Theoretical Frameworks : Link studies to quinoline pharmacology or sulfhydryl-mediated redox modulation theories to contextualize findings .
- Data Validation : Cross-reference spectral data with NIST Chemistry WebBook entries and PubChem computational predictions to resolve ambiguities .
- Ethical Reproducibility : Publish raw NMR/MS data in supplementary materials and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
